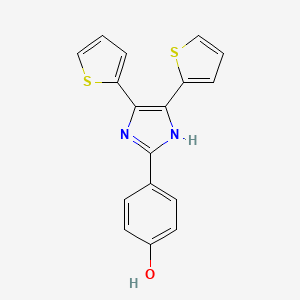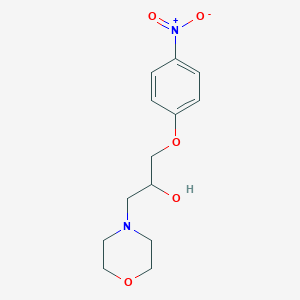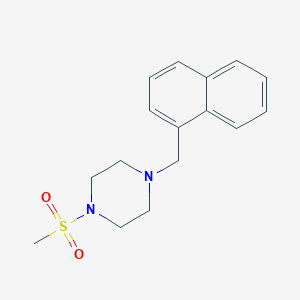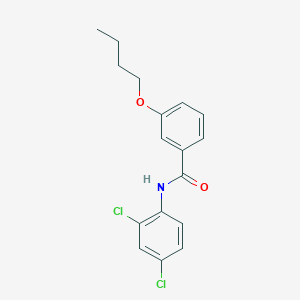
2-(4-bromophenyl)-3-(3,4-diethoxyphenyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromophenyl)-3-(3,4-diethoxyphenyl)acrylonitrile, also known as DPE-2-41, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of acrylonitrile derivatives and is known for its unique chemical properties that make it suitable for various applications.
作用机制
The mechanism of action of 2-(4-bromophenyl)-3-(3,4-diethoxyphenyl)acrylonitrile involves the inhibition of various cellular pathways that are involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is a key signaling pathway that regulates cell growth and survival. Additionally, 2-(4-bromophenyl)-3-(3,4-diethoxyphenyl)acrylonitrile can also inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer cell survival.
Biochemical and Physiological Effects
2-(4-bromophenyl)-3-(3,4-diethoxyphenyl)acrylonitrile has been shown to have a wide range of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 2-(4-bromophenyl)-3-(3,4-diethoxyphenyl)acrylonitrile can also inhibit angiogenesis, which is the process by which new blood vessels are formed, and this can help to prevent the growth and spread of cancer cells.
实验室实验的优点和局限性
One of the main advantages of using 2-(4-bromophenyl)-3-(3,4-diethoxyphenyl)acrylonitrile in lab experiments is its potent anti-cancer properties. This compound has been shown to be effective against a wide range of cancer cell lines and can be used as a tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using 2-(4-bromophenyl)-3-(3,4-diethoxyphenyl)acrylonitrile is its toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of 2-(4-bromophenyl)-3-(3,4-diethoxyphenyl)acrylonitrile. One of the most promising areas of research is the development of new derivatives of this compound that have improved efficacy and lower toxicity. Additionally, there is a need for further studies to investigate the mechanisms of action of 2-(4-bromophenyl)-3-(3,4-diethoxyphenyl)acrylonitrile and to identify new targets for this compound in cancer cells. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 2-(4-bromophenyl)-3-(3,4-diethoxyphenyl)acrylonitrile in humans.
合成方法
The synthesis of 2-(4-bromophenyl)-3-(3,4-diethoxyphenyl)acrylonitrile involves a multi-step process that requires the use of different reagents and solvents. One of the most common methods used for synthesizing this compound is the Knoevenagel condensation reaction, which involves the reaction of 4-bromobenzaldehyde with 3,4-diethoxybenzaldehyde in the presence of a base such as piperidine. The resulting product is then treated with acrylonitrile and a catalyst to obtain 2-(4-bromophenyl)-3-(3,4-diethoxyphenyl)acrylonitrile.
科学研究应用
2-(4-bromophenyl)-3-(3,4-diethoxyphenyl)acrylonitrile has been extensively studied for its potential as a therapeutic agent in various diseases. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that 2-(4-bromophenyl)-3-(3,4-diethoxyphenyl)acrylonitrile has potent anti-cancer properties and can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
属性
IUPAC Name |
(E)-2-(4-bromophenyl)-3-(3,4-diethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO2/c1-3-22-18-10-5-14(12-19(18)23-4-2)11-16(13-21)15-6-8-17(20)9-7-15/h5-12H,3-4H2,1-2H3/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINSATPVYFZYPA-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Br)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)Br)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-ethyl-4,6-dimethyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}nicotinonitrile](/img/structure/B5150516.png)

![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,1-dimethyl-4-piperidinecarboxamide](/img/structure/B5150529.png)
![2,4-dichloro-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B5150532.png)
![2-[4-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}carbonyl)-1-piperazinyl]ethanol](/img/structure/B5150547.png)
![6-(2,4-dichlorophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5150550.png)
![N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B5150559.png)

![methyl [6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl]acetate](/img/structure/B5150580.png)
![1-[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]-2-methylpiperidine](/img/structure/B5150581.png)

